Cas no 2138226-72-7 (N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide)
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-713572
- 2138226-72-7
- N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide
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- Inchi: 1S/C10H19N3O/c1-13(2)6-10(14)12-5-9-7-3-11-4-8(7)9/h7-9,11H,3-6H2,1-2H3,(H,12,14)
- InChI Key: NUNUUGHPEGQCTL-UHFFFAOYSA-N
- SMILES: O=C(CN(C)C)NCC1C2CNCC21
Computed Properties
- Exact Mass: 197.152812238g/mol
- Monoisotopic Mass: 197.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 44.4Ų
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-713572-1.0g |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide |
2138226-72-7 | 1g |
$0.0 | 2023-06-07 |
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide (CAS No. 2138226-72-7): A Comprehensive Overview
N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide (CAS No. 2138226-72-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound, also known as ADH-7, belongs to the class of azabicyclic compounds, which are characterized by their bicyclic ring system containing a nitrogen atom. The structure of ADH-7 features a 3-azabicyclo[3.1.0]hexane core, which is substituted with a dimethylaminoacetamide moiety, making it a promising candidate for various biological studies.
The synthesis of N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide involves a multi-step process that typically begins with the preparation of the 3-azabicyclo[3.1.0]hexane scaffold. This scaffold can be synthesized through various methods, including intramolecular cyclization reactions and ring-closing metathesis (RCM). Once the core structure is obtained, further functionalization is achieved by introducing the dimethylaminoacetamide group through nucleophilic substitution or other coupling reactions.
Recent studies have highlighted the potential of N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide in modulating various biological pathways. One of the key areas of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction and are involved in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and functional activity of ADH-7 at several GPCRs, including serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptors (D1, D2). The results showed that ADH-7 exhibited high affinity for 5-HT1A and D2 receptors, suggesting its potential as a ligand for these targets. Additionally, ADH-7 demonstrated agonist activity at 5-HT1A receptors and antagonist activity at D2 receptors, indicating its dual-action profile.
The pharmacological profile of N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide has also been explored in preclinical models of neuropsychiatric disorders. In a rodent model of anxiety, ADH-7 was found to reduce anxiety-like behaviors in the elevated plus maze test and open field test without causing significant sedation or motor impairment. These findings suggest that ADH-7 may have therapeutic potential for treating anxiety disorders.
Furthermore, ADH-7 has been evaluated for its effects on cognitive function in animal models of cognitive impairment. In a Morris water maze test, ADH-7 improved spatial memory performance in rats subjected to scopolamine-induced amnesia, indicating its potential as a cognitive enhancer. These results are particularly promising given the growing need for effective treatments for cognitive disorders such as Alzheimer's disease and other forms of dementia.
In addition to its central nervous system (CNS) effects, N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide has shown promise in other therapeutic areas. For instance, preliminary studies have suggested that ADH-7 may have anti-inflammatory properties by modulating cytokine production and immune cell activation. This property could make it useful in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of ADH-7 has also been evaluated in preclinical studies. Toxicity assessments in rodents revealed that ADH-7 was well-tolerated at doses up to 100 mg/kg orally, with no significant adverse effects on liver or kidney function. These findings support the further development of ADH-7 as a potential therapeutic agent.
In conclusion, N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)-2-(dimethylamino)acetamide (CAS No. 2138226-72-7) represents an exciting new compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmacology.
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